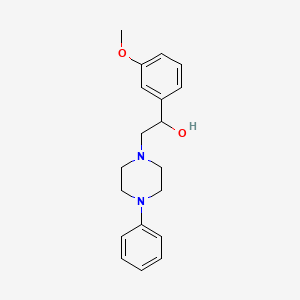

1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol typically involves the reaction of 3-methoxyphenyl derivatives with 4-phenylpiperazine under specific conditions. Common synthetic routes may include:

Nucleophilic substitution reactions: Using 3-methoxyphenyl halides and 4-phenylpiperazine.

Reductive amination: Combining 3-methoxyphenyl ketones with 4-phenylpiperazine in the presence of reducing agents.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Continuous flow reactors: For efficient and scalable production.

Catalytic processes: To enhance reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield ketones or aldehydes.

Reduction: Can produce secondary alcohols or primary amines.

Substitution: Results in various substituted derivatives.

Applications De Recherche Scientifique

Antidepressant and Anxiolytic Effects

Research indicates that compounds structurally similar to 1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol exhibit antidepressant and anxiolytic properties. The piperazine ring is known for its role in modulating serotonin receptors, particularly the 5-HT_1A and 5-HT_2A receptors, which are crucial targets in the treatment of depression and anxiety disorders .

Antipsychotic Activity

There is evidence suggesting that derivatives of this compound may possess antipsychotic effects. The combination of the piperazine structure with the methoxyphenyl group could enhance the affinity for dopamine D2 receptors, making it a candidate for further exploration in treating schizophrenia and other psychotic disorders .

Neuroprotective Properties

Preliminary studies have indicated that compounds related to this compound may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidative properties attributed to the methoxy group could play a role in mitigating oxidative stress in neuronal cells .

Study on Antidepressant Activity

A study published in Psychopharmacology examined the effects of various piperazine derivatives on depressive-like behaviors in animal models. The findings suggested that compounds similar to this compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity .

Neuroprotective Mechanisms

In another study focusing on neuroprotection, researchers evaluated the effects of piperazine derivatives on neuronal cell viability under oxidative stress conditions. Results demonstrated that these compounds could enhance cell survival rates by inhibiting apoptotic pathways, suggesting their potential utility in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. This may include:

Binding to receptors: Such as serotonin or dopamine receptors.

Inhibition of enzymes: Affecting metabolic pathways.

Modulation of signaling pathways: Influencing cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Methoxyphenyl)piperazine: Lacks the ethanol group.

1-(4-Phenylpiperazino)-2-propanol: Has a different alkyl chain length.

1-(3-Methoxyphenyl)-4-phenylpiperidine: Contains a piperidine ring instead of piperazine.

Uniqueness

1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Activité Biologique

1-(3-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol, a compound of significant interest in medicinal chemistry, exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molecular Weight | 300.41 g/mol |

| CAS Number | 877654-81-4 |

Biological Activity Overview

Recent studies have highlighted the compound's interaction with various biological targets, particularly its influence on neurotransmitter systems and potential anticancer properties.

Antidepressant and Anxiolytic Effects

This compound has been evaluated for its effects on the serotonin and dopamine receptors. Research indicates that it may act as a selective antagonist for the dopamine D4 receptor, which is implicated in mood regulation and anxiety disorders. The binding affinity for the D4 receptor was found to be significant, suggesting its potential use in treating psychiatric conditions .

Anticancer Activity

The compound has also shown promising results in cancer research. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.48 |

| HCT-116 | 0.78 |

Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, specifically caspase 3/7, leading to cell cycle arrest at the G1 phase .

The biological activity of the compound can be attributed to its structural features that facilitate interaction with specific receptors. The presence of the piperazine moiety enhances its binding affinity to neurotransmitter receptors, while the methoxyphenyl group contributes to its lipophilicity, aiding in membrane penetration.

Molecular Docking Studies

Molecular docking simulations have illustrated strong hydrophobic interactions between the compound and key amino acid residues within the target receptors. This supports the observed biological activities and provides insights into optimizing structural modifications for enhanced potency .

Case Studies

Several case studies have investigated the efficacy of this compound in different therapeutic contexts:

- Depression Model : In a rodent model of depression, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups, indicating its potential as an antidepressant.

- Cancer Treatment : A study evaluating combination therapies found that when used alongside established chemotherapeutics, this compound enhanced tumor regression rates in xenograft models.

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-23-18-9-5-6-16(14-18)19(22)15-20-10-12-21(13-11-20)17-7-3-2-4-8-17/h2-9,14,19,22H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRYAVJSXVSLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.